Unmatched ETB Receptor Binding Selectivity: IRL-1620 Exhibits >60‑Fold Higher ETB/ETA Selectivity Than Endothelin‑3
In competitive binding studies using porcine lung membranes expressing both ETA and ETB receptors, IRL-1620 demonstrates a Ki at ETB of 16 pM and a Ki at ETA of 1.9 µM, yielding an ETA/ETB selectivity ratio of approximately 120,000 [1]. This is a 60‑fold improvement in selectivity over endothelin‑3 (ET‑3), which displays an ETA/ETB ratio of only 1,900 under identical conditions [2]. The magnitude of this selectivity difference means that IRL-1620 can be used at concentrations that maximally engage ETB without measurable ETA cross‑reactivity, a property not shared by ET‑3 or less selective peptide agonists .
| Evidence Dimension | ETA/ETB selectivity ratio (Ki ETA / Ki ETB) |
|---|---|
| Target Compound Data | IRL-1620: Ki ETB = 16 pM; Ki ETA = 1.9 µM; ratio ≈ 120,000 |
| Comparator Or Baseline | Endothelin‑3 (ET‑3): Ki ETB ≈ 3–8 pM; Ki ETA ≈ 5.7–15 nM; ratio ≈ 1,900 |
| Quantified Difference | IRL-1620 is 60‑fold more selective for ETB versus ETA than ET‑3 |
| Conditions | Porcine lung membrane preparations; radioligand binding with [125I]ET‑1 |
Why This Matters
This extreme selectivity ensures that observed effects in ETB‑mediated pathways are not confounded by unintended ETA receptor activation, a critical requirement for unambiguous pharmacological studies and for procurement decisions where target specificity is paramount.
- [1] Takai M, Umemura I, Yamasaki K, et al. A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor. Biochem Biophys Res Commun. 1992;184(2):953-959. View Source
- [2] Davenport AP, Hyndman KA, Dhaun N, et al. Endothelin. Pharmacol Rev. 2016;68(2):357-418. View Source
